molecular formula C9H11ClN2O B1520122 3-Amino-7-methyl-1,3-dihydro-2H-indol-2-one hydrochloride CAS No. 1214090-45-5

3-Amino-7-methyl-1,3-dihydro-2H-indol-2-one hydrochloride

Cat. No. B1520122
M. Wt: 198.65 g/mol
InChI Key: BOABCGXXNTXFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-7-methyl-1,3-dihydro-2H-indol-2-one hydrochloride (3-AMIDH) is an organic compound that is widely used in the synthesis of pharmaceuticals and other organic compounds. It is a derivative of indole and is used as both a starting material and an intermediate in the synthesis of various pharmaceuticals. 3-AMIDH is a white to off-white crystalline solid that is insoluble in water but soluble in various organic solvents. It is a synthetic compound that is commercially available and is used in a variety of applications in the chemical industry.

Scientific Research Applications

Corrosion Inhibition

Schiff bases derived from L-Tryptophan, which includes compounds structurally similar to 3-Amino-7-methyl-1,3-dihydro-2H-indol-2-one hydrochloride, have been studied for their effectiveness in inhibiting corrosion of stainless steel in acidic environments. These compounds show good efficiency in protecting steel surfaces from corrosion, suggesting potential applications in industrial maintenance and protection (Vikneshvaran & Velmathi, 2017).

Synthesis of Heterocyclic Derivatives

1-Amino-2-methylindoline, a related compound, is used as a precursor in synthesizing new heterocyclic derivatives. These derivatives are important in the development of pharmaceuticals, particularly in the synthesis of antihypertension drugs (Peyrot et al., 2001).

Anti-Inflammatory Activity

Studies have shown that compounds like 3-Amino-2-Methyl 7-Chloro quinazolin-4(3H)-ones, which can be derived from similar indolic structures, exhibit significant anti-inflammatory activity. This highlights their potential for development into new anti-inflammatory drugs (Osarodion, 2020).

Antimicrobial Activities

Indole derivatives have been shown to possess antimicrobial activities. For instance, 2-arylhydrazononitriles, which can be derived from indole compounds, demonstrate promising activities against various bacteria and yeast, indicating potential for the development of new antimicrobial agents (Behbehani et al., 2011).

Antitumor Activity

Certain indole derivatives, like 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles, have been studied for their antitumor activities. These compounds have shown efficacy in vitro and in vivo against various tumor models, suggesting potential in cancer therapy research (Nguyen et al., 1990).

properties

IUPAC Name

3-amino-7-methyl-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c1-5-3-2-4-6-7(10)9(12)11-8(5)6;/h2-4,7H,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOABCGXXNTXFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-7-methyl-1,3-dihydro-2H-indol-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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